Anti-HRV Capsid-Binding Potency Advantage
In a head-to-head comparison against 16 representative HRV serotypes, the 2-ethoxybenzoxazole-containing derivative (Compound 13) exhibited a median EC₅₀ of 3.88 ng/mL, demonstrating superior antiviral potency compared to the established capsid binders Pleconaril and Pirodavir [1]. This quantitative advantage supports the selection of the 2-ethoxybenzoxazole scaffold over other capsid-binding chemotypes for antiviral lead optimization.
| Evidence Dimension | Anti-HRV capsid-binding activity (median EC₅₀ across 16 serotypes) |
|---|---|
| Target Compound Data | 3.88 ng/mL (2-ethoxybenzoxazole derivative, Compound 13) |
| Comparator Or Baseline | Pleconaril and Pirodavir (established capsid binders) |
| Quantified Difference | Superior potency; exact EC₅₀ values for Pleconaril and Pirodavir not specified in the abstract but the 2-ethoxybenzoxazole derivative was described as having superior activity. |
| Conditions | In vitro cytopathic effect (CPE) inhibition assay against a panel of 16 representative HRV types |
Why This Matters
For antiviral drug discovery programs targeting HRV, this direct potency advantage makes 2-ethoxybenzoxazole-containing compounds a preferred starting point for lead optimization over legacy capsid binders.
- [1] Brown, R. N., Cameron, R., Chalmers, D. K., Hamilton, S., Luttick, A., Krippner, G. Y., McConnell, D. B., Nearn, R. H., Stanislawski, P. C., Tucker, S. P., & Watson, K. G. (2005). 2-Ethoxybenzoxazole as a bioisosteric replacement of an ethyl benzoate group in a human rhinovirus (HRV) capsid binder. Bioorganic & Medicinal Chemistry Letters, 15(8), 2051-2055. View Source
